Berninamycin D

Vue d'ensemble

Description

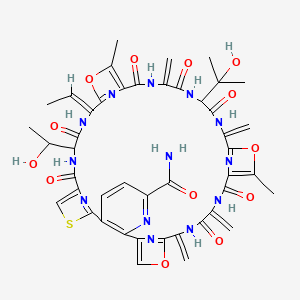

Berninamycin D is a cyclic peptide fungal metabolite isolated from the fermentation of Streptomyces bernensis . It is an antibiotic and is considered a minor analogue of berninamycin A .

Synthesis Analysis

The heterologous expression of the berninamycin biosynthetic gene cluster from marine-derived Streptomyces sp. SCSIO 11878 in different terrestrial model Streptomyces hosts led to the production of berninamycins . The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds .Molecular Structure Analysis

Berninamycin D has a molecular weight of 1008.0 and a molecular formula of C45H45N13O13S . The pyridine ring of Berninamycin D has fewer dehydroalanine structures on the carboxyl carbon compared to Berninamycin B and C .Chemical Reactions Analysis

The reactivity of the unusual dehydroalanine and dehydrobutyrine residues in Berninamycin D towards nucleophiles was explored by reacting Berninamycin D with a variety of mercaptans . The kinetics of reaction with 2-mercaptoethane-sulfonate and thioglycolate indicated that the reaction pathway includes a binding step .Applications De Recherche Scientifique

Berninamycin D: A Comprehensive Analysis of Scientific Research Applications

Antibiotic Properties: Berninamycin D is known for its potent activity against Gram-positive bacteria. It has been isolated from a strain of Streptomyces as a minor analogue of berninamycin A and is a macrocyclic “peptide” comprising atypical amino acids linked to thiazole and oxazoles . Its unique structure, which does not contain the didehydroalaninyl side chain present in other members of this class, indicates its potential for the development of novel therapeutic solutions targeting infectious diseases .

Heterologous Expression: The berninamycin biosynthetic gene cluster has been expressed heterologously in different terrestrial model Streptomyces hosts, leading to the production of berninamycins. This demonstrates the potential for using genetic engineering to produce berninamycin D and related compounds in various host organisms, which could be beneficial for large-scale production and research applications .

Protein Synthesis Inhibition: Berninamycin D inhibits protein synthesis in Gram-positive bacteria, which is a crucial mechanism for its antibiotic action. Understanding this mode of action can provide insights into how to combat bacterial resistance and develop more effective antibiotics .

Chemical Biology: The complex chemical structure of berninamycin D, with a molecular weight of 1008.0, makes it an interesting subject for chemical biology studies. Researchers can explore its interactions with biological systems at the molecular level to uncover new applications and mechanisms .

Antimicrobial Efficacy: Berninamycin D has demonstrated efficacy in inhibiting the growth of a wide range of microorganisms. This broad-spectrum antimicrobial activity suggests its potential use in treating various infectious diseases and in studying microbial ecology .

Novel Therapeutic Solutions: Due to its unique chemical structure and potent antimicrobial properties, berninamycin D holds promise for the development of novel therapeutic solutions. It could lead to new treatments for infections that are resistant to current antibiotics .

Mécanisme D'action

Target of Action

Berninamycin D is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria . The primary targets of Berninamycin D are the bacterial ribosomes, specifically the complex of 23s RNA with protein L11 .

Mode of Action

Berninamycin D interacts with its targets by binding to the complex of 23s RNA with protein L11 . This interaction disrupts the normal function of the ribosomes, thereby inhibiting protein synthesis in the bacteria . This mode of action is similar to that of thiostrepton, another antibiotic, despite their structural dissimilarity .

Biochemical Pathways

The production of Berninamycin D involves a biosynthetic gene cluster from marine-derived Streptomyces sp. SCSIO 11878 . Heterologous expression of this gene cluster in different terrestrial model Streptomyces hosts leads to the production of Berninamycin D .

Result of Action

The result of Berninamycin D’s action is the inhibition of protein synthesis in Gram-positive bacteria, leading to their death . This makes Berninamycin D a potent antibiotic against these types of bacteria .

Action Environment

The action, efficacy, and stability of Berninamycin D can be influenced by various environmental factors. For instance, the production of Berninamycin D can vary depending on the host in which the berninamycin biosynthetic gene cluster is expressed

Orientations Futures

Propriétés

IUPAC Name |

(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYFBJUVNSGWDG-MYKKPKGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45N13O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 117072611 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

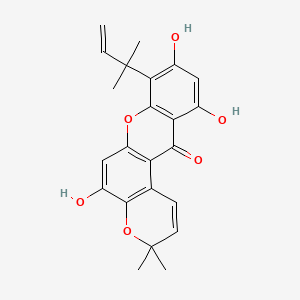

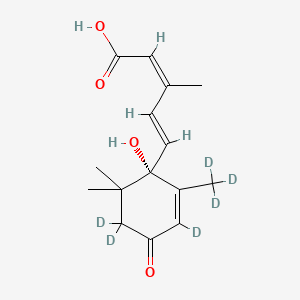

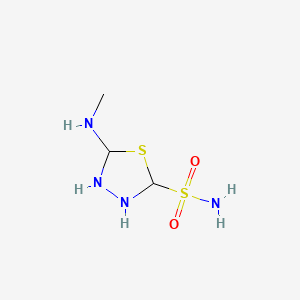

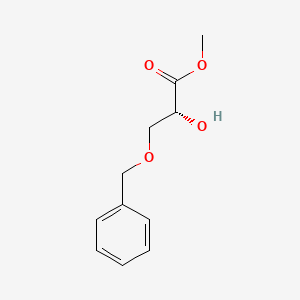

Feasible Synthetic Routes

Q & A

Q1: What is the key structural difference between Berninamycin D and Berninamycin A?

A1: Berninamycin D differentiates itself from Berninamycin A in the number of dehydroalanine units attached to its pyridine ring. Berninamycin A possesses a specific number of these units, while Berninamycin D has two fewer. [, ] This structural variation could potentially influence its interaction with biological targets and impact its activity.

Q2: How does the structure of Berninamycin D compare to other minor metabolites like Berninamycin B and C?

A2: Berninamycin D, B, and C all exhibit structural variations from the parent compound, Berninamycin A. Berninamycin B substitutes a valine unit for the β-hydroxyvaline unit found in the cyclic peptide loop of Berninamycin A. [] Berninamycin C is postulated to have only one dehydroalanine unit attached to the carboxyl carbon of the pyridine ring, further differentiating it from Berninamycin D. [] These structural distinctions within the Berninamycin family highlight the potential for diverse biological activities and warrant further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/no-structure.png)

![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)